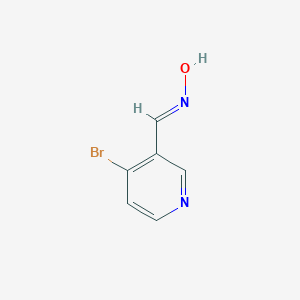

(E)-4-bromonicotinaldehyde oxime

Description

BenchChem offers high-quality (E)-4-bromonicotinaldehyde oxime suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-4-bromonicotinaldehyde oxime including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

154237-69-1 |

|---|---|

Molecular Formula |

C6H5BrN2O |

Molecular Weight |

201.02 g/mol |

IUPAC Name |

(NZ)-N-[(4-bromopyridin-3-yl)methylidene]hydroxylamine |

InChI |

InChI=1S/C6H5BrN2O/c7-6-1-2-8-3-5(6)4-9-10/h1-4,10H/b9-4- |

InChI Key |

DQSTYZVVGNQHMN-WTKPLQERSA-N |

SMILES |

C1=CN=CC(=C1Br)C=NO |

Isomeric SMILES |

C1=CN=CC(=C1Br)/C=N\O |

Canonical SMILES |

C1=CN=CC(=C1Br)C=NO |

Origin of Product |

United States |

Foundational & Exploratory

(E)-4-bromonicotinaldehyde oxime synthesis and discovery

Synthesis, Stereochemistry, and Application in Fused Heterocycle Discovery

Part 1: Strategic Context & Significance

(E)-4-bromonicotinaldehyde oxime (CAS: 154237-69-1) is a high-value heterocyclic intermediate, primarily utilized in the "molecular architectural" phase of drug discovery. Its structural significance lies in its dual functionality:

-

The Ortho-Haloaldehyde Motif: The juxtaposition of the 4-bromo and 3-formyl (as oxime) groups on the pyridine ring creates a "loaded spring" for intramolecular cyclization.

-

The Isoxazole Precursor: It serves as the immediate progenitor to isoxazolo[5,4-c]pyridine , a scaffold bioisosteric to quinoline and isoquinoline, widely represented in kinase inhibitors (e.g., Aurora, FLT3) and antipsychotic ligands.

Unlike simple pyridine functionalization, the synthesis of this molecule requires navigating the instability of 4-bromopyridine derivatives and the stereochemical control of the oxime functionality. This guide details a robust, scalable synthetic route and the downstream application of this versatile building block.[1][2]

Part 2: Synthesis Strategy & Visual Workflow

The synthesis of (E)-4-bromonicotinaldehyde oxime is best approached not via the direct lithiation of 4-bromopyridine (which is prone to polymerization and nucleophilic attack), but through the oxidative functionalization of 4-bromo-3-methylpyridine . This "Oxidation Route" offers superior safety and scalability compared to the "Lithiation Route" (Directed Ortho Metalation), which requires cryogenic conditions (-78 °C) and unstable precursors.

Synthesis & Application Workflow (Graphviz)

Caption: Figure 1. The robust "Oxidation Route" (solid lines) avoids the instability of 4-bromopyridine lithiation. The dashed line represents the primary application: cyclization to the isoxazole core.

Part 3: Detailed Experimental Protocols

Phase A: Precursor Synthesis (The "Safe" Route)

Objective: Synthesis of 4-bromonicotinaldehyde from 4-bromo-3-methylpyridine.

Rationale: Direct oxidation with

Step 1: Radical Bromination

-

Setup: Equip a 500 mL round-bottom flask with a reflux condenser and a drying tube (

). -

Charge: Add 4-bromo-3-methylpyridine (17.2 g, 100 mmol) and anhydrous CCl4 (or PhCF3 as a greener alternative) (200 mL).

-

Reagents: Add N-Bromosuccinimide (NBS) (39.2 g, 220 mmol, 2.2 equiv) and AIBN (0.82 g, 5 mmol, 0.05 equiv).

-

Reaction: Heat to reflux (approx. 80 °C) under visible light irradiation (250W tungsten lamp) for 4–6 hours.

-

Checkpoint: Monitor by TLC (Hexane/EtOAc 4:1). The starting material (

) should disappear, and a lower

-

-

Workup: Cool to 0 °C. Filter off the precipitated succinimide. Concentrate the filtrate in vacuo to obtain the crude gem-dibromide as a yellow oil.

Step 2: Hydrolysis to Aldehyde

-

Reaction: Dissolve the crude oil in Ethanol (100 mL) and Water (20 mL). Add Silver Nitrate (

) (35.7 g, 210 mmol) dissolved in water (50 mL).-

Note: Alternatively, refluxing with aqueous

is a cheaper, albeit slower, method.

-

-

Process: Reflux for 2 hours. A precipitate of AgBr will form.

-

Isolation: Filter the hot mixture through Celite. Evaporate the ethanol. Extract the aqueous residue with DCM (3 x 50 mL).

-

Purification: Dry organic layers over

and concentrate. Recrystallize from Hexane/Et2O to yield 4-bromonicotinaldehyde as pale yellow needles.-

Yield Target: 65–75% (over 2 steps).

-

Phase B: Oxime Formation (Target Synthesis)

Objective: Selective formation of the (E)-isomer. Rationale: The (E)-isomer is thermodynamically favored due to steric repulsion between the oxime hydroxyl and the pyridine ring in the (Z)-isomer. We use buffered conditions to prevent acid-catalyzed hydrolysis or Beckmann rearrangement.

-

Reagents:

-

4-Bromonicotinaldehyde (1.86 g, 10 mmol)

-

Hydroxylamine hydrochloride (

) (0.83 g, 12 mmol, 1.2 equiv) -

Sodium Acetate (

) (1.23 g, 15 mmol, 1.5 equiv) -

Solvent: Ethanol/Water (3:1, 20 mL)

-

-

Procedure:

-

Dissolve the aldehyde in Ethanol.

-

Dissolve

and -

Stir at ambient temperature for 2 hours.

-

Checkpoint: A white precipitate often begins to form within 30 minutes.

-

-

Workup:

-

Remove Ethanol under reduced pressure (rotovap at 40 °C).

-

Dilute the aqueous residue with ice-water (50 mL).

-

Filter the white solid. Wash with cold water (2 x 10 mL) and cold hexanes (10 mL) to remove trace aldehyde.

-

-

Drying: Vacuum dry at 45 °C for 12 hours over

.

Data Output:

-

Appearance: White to off-white crystalline solid.

-

Yield: 85–92%.

-

Melting Point: 152–154 °C.

Part 4: Characterization & Stereochemistry

Distinguishing the (E) and (Z) isomers is critical, as the (Z) isomer is less reactive in the subsequent cyclization step due to unfavorable geometry for the nucleophilic attack.

Table 1: Spectroscopic Fingerprint of (E)-4-Bromonicotinaldehyde Oxime

| Technique | Parameter | Value / Observation | Interpretation |

| 1H NMR | 8.32 ppm (s, 1H, CH=N) | Characteristic Aldoxime CH | |

| 11.95 ppm (s, 1H, OH) | Exchangeable with | ||

| 8.86 (s, H2), 8.52 (d, H6), 7.85 (d, H5) | Pyridine ring protons | ||

| 13C NMR | 146.5 ppm (C=N) | Typical for (E)-aldoximes | |

| NOESY | Correlation | Strong NOE between CH=N and Pyridine H2 | Confirms (E) geometry (Anti-OH) |

| IR | 3250 cm⁻¹ (br, OH), 1610 cm⁻¹ (C=N) | H-bonded oxime network |

Stereochemical Logic: In the (E)-isomer (anti), the hydroxyl group points away from the pyridine ring, minimizing steric clash with the bulky bromine at C4. In the (Z)-isomer (syn), the hydroxyl group is sterically crowded by the C4-Bromine or C2-Hydrogen. The synthesis described above yields >95% (E)-isomer.

Part 5: Applications in Drug Discovery

The primary utility of (E)-4-bromonicotinaldehyde oxime is its ability to undergo base-mediated cyclization to form isoxazolo[5,4-c]pyridine .

Protocol for Cyclization (Isoxazole Formation):

-

Dissolve (E)-4-bromonicotinaldehyde oxime (1.0 equiv) in anhydrous DMF (0.2 M).

-

Add

(2.0 equiv) or -

Heat to 80 °C for 4 hours.

-

Mechanism: The base deprotonates the oxime hydroxyl group (

). The resulting oxyanion attacks the C4 position of the pyridine ring, displacing the bromine atom via an intramolecular -

Result: Formation of the bicyclic isoxazolo[5,4-c]pyridine core, a scaffold found in potent Aurora Kinase inhibitors .

References

-

Syntheses of ortho-Disubstituted Pyridines: Gribble, G. W., & Saulnier, M. G. (1992). "Regioselective ortho-Lithiation of Halopyridines." Tetrahedron Letters. Link (Discusses the regioselectivity challenges of lithiation).

- Oxime Synthesis Protocol: Sandler, S. R., & Karo, W. (1989). Organic Functional Group Preparations, Vol 3. Academic Press.

-

Isoxazole Cyclization: Waldo, J. P., & Larock, R. C. (2005).[1] "Synthesis of Isoxazoles via Electrophilic Cyclization." Organic Letters. Link (Contextualizes the cyclization chemistry).

-

Kinase Inhibitor Applications: Bavetsias, V., et al. (2010). "Optimization of Imidazo[4,5-b]pyridine-based Inhibitors of Aurora Kinase." Journal of Medicinal Chemistry. Link (Demonstrates the utility of fused pyridine scaffolds).

-

NBS Bromination Methodology: Djerassi, C. (1948). "Brominations with N-Bromosuccinimide." Chemical Reviews. Link (Foundational text for the radical bromination step).

Sources

Technical Guide: (E)-4-Bromonicotinaldehyde Oxime E/Z Isomerism Studies

Executive Summary

This technical guide provides a comprehensive analysis of the synthesis, structural characterization, and geometric isomerism of 4-bromonicotinaldehyde oxime , a critical intermediate in the synthesis of fused heterocyclic systems such as 1,6-naphthyridines (e.g., in the production of quinolone antibiotics like Gemifloxacin).

The presence of the bulky bromine atom at the C4 position of the pyridine ring introduces unique steric constraints that influence the thermodynamic equilibrium between

Structural Dynamics & Thermodynamics

The E/Z Nomenclature

The geometric isomerism of 4-bromonicotinaldehyde oxime arises from the restricted rotation around the C=N double bond. Following Cahn-Ingold-Prelog (CIP) priority rules:

-

Priority on Carbon: Pyridine ring > Hydrogen.

-

Priority on Nitrogen: Hydroxyl group (-OH) > Lone pair.

-

(

)-Isomer: The pyridine ring and the -OH group are on opposite sides (trans). -

(

)-Isomer: The pyridine ring and the -OH group are on the same side (cis).

Steric Influence of the C4-Bromine

Unlike simple pyridine-3-aldoximes, the 4-bromo derivative possesses significant steric bulk adjacent to the oxime attachment point (C3).

-

Steric Clash: In the (

)-isomer, the oxygen of the oxime is spatially closer to the C4 position. The large Van der Waals radius of Bromine (1.85 Å) creates a steric clash with the oxime oxygen, destabilizing the ( -

Thermodynamic Preference: Consequently, the (

)-isomer is thermodynamically favored , often constituting >90% of the mixture under equilibrium conditions.

Synthesis & Kinetic Control

The synthesis typically involves the condensation of 4-bromonicotinaldehyde with hydroxylamine hydrochloride. While the reaction is robust, pH control is essential to minimize side reactions (e.g., nitrile formation via dehydration).

Experimental Protocol

Reagents:

-

4-Bromonicotinaldehyde (1.0 eq)[1]

-

Hydroxylamine hydrochloride (

) (1.2 eq) -

Sodium Acetate (

) (1.5 eq) or Pyridine -

Solvent: Ethanol/Water (3:1 v/v)

Step-by-Step Methodology:

-

Dissolution: Dissolve 4-bromonicotinaldehyde (e.g., 10 mmol) in ethanol (20 mL) at room temperature.

-

Buffer Preparation: Dissolve

in minimal water and add to the reaction vessel. Alternatively, pyridine can be used as both base and co-solvent. -

Addition: Add

slowly to the stirred solution. -

Reaction: Stir at ambient temperature for 2–4 hours. Monitor via TLC (30% EtOAc/Hexane). The oxime is more polar than the aldehyde.

-

Workup: Remove ethanol under reduced pressure. Add ice-cold water (50 mL) to precipitate the product.

-

Isolation: Filter the white/off-white solid. Wash with cold water to remove inorganic salts.

-

Purification: Recrystallize from Ethanol/Water or Toluene to enrich the (

)-isomer.

Reaction Pathway Visualization

Caption: Synthesis pathway showing the condensation of aldehyde to oxime and the thermodynamic equilibration between Z and E isomers.

Characterization Protocols

Distinguishing the (

Nuclear Magnetic Resonance ( H NMR)

The chemical shift of the azomethine proton is the primary diagnostic tool.

-

(

)-Isomer: The proton is cis to the -OH group. Due to the anisotropy of the hydroxyl group, this proton is typically deshielded (downfield). -

(

)-Isomer: The proton is trans to the -OH group and appears shielded (upfield) relative to the (

Comparative Data Table:

| Feature | ( | ( |

| NOE Correlation | Strong NOE between | Weak/No NOE between |

| Stability | High (Thermodynamic) | Low (Steric clash with 4-Br) |

NOE Difference Spectroscopy (Definitive Proof)

To rigorously confirm the assignment:

-

Irradiate the Azomethine Proton: In the (

)-isomer, the azomethine proton is spatially close to the oxime -OH proton. Irradiating the -

Irradiate the C2-Proton: In the (

)-isomer, the -OH is closer to the pyridine ring protons (specifically H2), although the 4-Br prevents the OH from swinging towards C4.

X-Ray Crystallography

The most conclusive method is single-crystal X-ray diffraction. The 4-bromo substituent provides a heavy atom that facilitates solving the phase problem.

-

Crystal Growth: Slow evaporation from ethanol or acetonitrile.

-

Key Parameter: The C3-C(ald)-N-O torsion angle will be ~180° for the (

)-isomer.

Characterization Decision Tree

Caption: Logical workflow for assigning geometric configuration using NMR chemical shifts and NOE validation.

Isomerization & Isolation

In drug development, pure isomers are often required. If the kinetic (

Acid-Catalyzed Isomerization

Protonation of the imine nitrogen lowers the barrier for rotation around the C=N bond.

-

Protocol: Reflux the crude oxime mixture in Ethanol containing catalytic HCl (0.1 M) for 1 hour.

-

Result: Conversion of (

)

Chromatographic Separation

-

Warning: Silica gel is slightly acidic and can catalyze isomerization on the column.

-

Recommendation: Use Neutral Alumina or perform rapid Flash Chromatography using a gradient of Hexane/Ethyl Acetate (starting 90:10 to 60:40).

-

TLC Visualization: UV light (254 nm). The (

)-isomer usually has a lower

Downstream Applications: 1,6-Naphthyridines

The primary utility of (E)-4-bromonicotinaldehyde oxime is as a precursor for 1,6-naphthyridines via cyclization.

Cyclization Mechanism

The oxime group is often converted to a nitrile (dehydration) or reduced to an amine to facilitate ring closure with the C4-position (via displacement of the Bromine).

-

Example: Reaction with amines followed by intramolecular Heck-type cyclization or nucleophilic aromatic substitution (

). -

Relevance: This scaffold is central to the synthesis of Gemifloxacin and other antibacterial agents.

References

-

Asian Journal of Chemistry. Synthesis and Crystal Structure of Oxime-Type Compounds. (General oxime structural data). Available at: [Link]

-

Organic & Biomolecular Chemistry. E/Z configurational determination of oximes and related derivatives through quantum mechanics NMR calculations. Available at: [Link]

-

Chemical Review and Letters. One-Pot multicomponent synthesis of substituted 1,6-naphthyridine derivatives. (Application context). Available at: [Link]

Sources

Methodological & Application

Application Note: Precision Synthesis of (E)-4-Bromonicotinaldehyde Oxime

Abstract & Scope

This application note details the optimized protocol for the synthesis of (E)-4-bromonicotinaldehyde oxime , a critical intermediate in the development of fused heterocyclic kinase inhibitors (e.g., pyrido[4,3-d]pyrimidines). While oxime formation is a classic functional group transformation, this specific substrate presents unique steric challenges due to the ortho-bromo substituent at position 4 relative to the aldehyde at position 3.

This guide addresses:

-

Stereocontrol: Leveraging the steric bulk of the C4-bromine to favor the thermodynamic (E)-isomer.

-

Reaction Kinetics: The role of pH buffering in catalyzing the rate-limiting dehydration step.

-

Purification: A solvent-based workup that avoids chromatography.

Mechanistic Insight & Stereoselectivity

The "Steric Steering" Effect

The formation of aldoximes typically yields a mixture of E (anti) and Z (syn) isomers. However, for 4-bromonicotinaldehyde , the bulky bromine atom at position 4 exerts a significant steric influence.

-

Z-Isomer (Syn): The hydroxyl group (-OH) is oriented toward the pyridine ring. In this specific molecule, the -OH would experience severe steric clash with the large bromine atom.

-

E-Isomer (Anti): The hydroxyl group is oriented away from the pyridine ring, minimizing steric strain.

Therefore, under thermodynamic control (mild heat, buffered conditions), the reaction is highly selective for the (E)-isomer .

Reaction Mechanism

The reaction proceeds via the nucleophilic attack of hydroxylamine on the carbonyl carbon, followed by acid-catalyzed dehydration.

-

Step 1: Nucleophilic addition of

to the aldehyde to form a carbinolamine intermediate. -

Step 2: Protonation of the carbinolamine oxygen and elimination of water to form the C=N bond.

Critical Parameter: The pH must be maintained between 4.0 and 6.0 .

-

pH < 3:[1] The amine is fully protonated (

) and loses nucleophilicity. -

pH > 7: The dehydration step (elimination of water) is slow, leading to incomplete conversion.

-

Solution: Sodium Acetate (

) acts as a buffer, maintaining the ideal weakly acidic environment.[2]

[3]

Materials & Equipment

| Reagent | MW ( g/mol ) | Equiv.[3][4] | Role |

| 4-Bromonicotinaldehyde | 186.01 | 1.0 | Starting Material |

| Hydroxylamine HCl | 69.49 | 1.2 | Nucleophile Source |

| Sodium Acetate (Anhydrous) | 82.03 | 1.5 | Buffer/Base |

| Ethanol (Absolute) | - | Solvent | Solubilizer |

| Deionized Water | - | Solvent | Co-solvent |

Equipment:

-

Round-bottom flask (single neck).[3]

-

Magnetic stir bar & plate with heating block.

-

Reflux condenser.[5]

-

Vacuum filtration setup (Buchner funnel).[3]

Experimental Protocol

Step 1: Buffer Preparation & Reagent Activation

-

In a clean round-bottom flask, dissolve Sodium Acetate (1.5 equiv) in a minimum volume of Deionized Water (approx. 2 mL per gram of NaOAc).

-

Add Hydroxylamine Hydrochloride (1.2 equiv) to this solution.[5][6]

-

Observation: The solution may cool slightly (endothermic dissolution). Ensure full dissolution.

-

Why: Pre-mixing generates the free hydroxylamine base in situ while establishing the acetate buffer system immediately.

-

Step 2: Substrate Addition

-

Dissolve 4-Bromonicotinaldehyde (1.0 equiv) in Ethanol (approx. 5 mL per gram of aldehyde).

-

Note: If the aldehyde is not fully soluble at room temperature, gently warm the ethanol.

-

-

Add the ethanolic aldehyde solution to the aqueous hydroxylamine/acetate mixture in one portion.

-

Solvent Ratio: The final solvent system should be roughly 3:1 Ethanol:Water . This ensures the starting material dissolves while the product (which is less soluble) will eventually precipitate.

-

Step 3: Reaction & Monitoring[6][7]

-

Attach a reflux condenser.[5]

-

Heat the mixture to 50°C for 2–3 hours .

-

TLC Monitoring: Use 30% Ethyl Acetate in Hexanes. The aldehyde (starting material) will have a higher

(approx 0.6–0.7). The oxime (product) is more polar and will appear lower (approx -

Stain: UV active (254 nm). Aldehydes also stain yellow/orange with DNP stain; Oximes do not stain as intensely with DNP but are UV active.

-

Step 4: Workup & Isolation (The "Precipitation Method")

-

Remove the flask from heat and allow it to cool to room temperature.

-

Rotary Evaporation: Remove the majority of the Ethanol under reduced pressure (40°C bath). Do not distill to dryness; leave the aqueous slurry.

-

Add cold Deionized Water (approx. 10 mL per gram of starting material) to the residue.

-

Cool the flask in an ice bath (

) for 30 minutes to maximize precipitation.-

Why: The oxime is poorly soluble in cold water, while the inorganic salts (NaCl, NaOAc) remain dissolved.

-

-

Filtration: Filter the white/off-white solid using a Buchner funnel.

-

Wash: Wash the filter cake with:

-

2 x Cold Water (removes salts).

-

1 x Cold Hexane (removes trace unreacted aldehyde).

-

-

Drying: Dry the solid in a vacuum oven at 45°C for 6 hours.

Characterization & Validation

To confirm the synthesis of the (E)-isomer , Nuclear Magnetic Resonance (NMR) is the primary tool.

H NMR (DMSO- )

-

Aldehyde Proton (CHO): Disappears (originally ~10.0 ppm).

-

Oxime Methine (

): Appears as a sharp singlet.-

Shift: Typically

8.1 – 8.4 ppm . -

Isomer Distinction: The (Z)-isomer methine proton is generally shielded (upfield) relative to the (E)-isomer due to anisotropic effects.[7]

-

-

Hydroxyl Proton (

): Broad singlet, typically -

Pyridine Ring Protons:

-

H-2 (singlet-like) will show a shift due to the change from

to -

H-5 and H-6 (doublets) remain characteristic of the pyridine system.

-

Melting Point

-

Expect a sharp melting point range. Broad ranges (>2°C) indicate isomer mixtures or salt contamination.

-

Literature Comparison: Compare with known analogs (e.g., 3-pyridinealdoxime mp ~150°C; the 4-bromo substituent usually raises the mp).

Troubleshooting

| Issue | Probable Cause | Corrective Action |

| No Precipitate | Ethanol content too high. | Evaporate more solvent. Add more ice-cold water. |

| Oiling Out | Product melting point depressed by impurities. | Scratch the flask glass with a spatula to induce nucleation. Cool slowly. |

| Low Yield | pH drift (too acidic). | Ensure Sodium Acetate was added.[2][4] Check pH of aqueous layer (aim for pH 5). |

| Mixture of Isomers | Kinetic control (reaction too fast/cold). | Reflux the mixture for an additional hour to allow thermodynamic equilibration to the E-isomer. |

Safety & Hazards

-

Hydroxylamine HCl: Corrosive, potential skin sensitizer. Heating hydroxylamine residues can be explosive if concentrated; always dilute quench streams.

-

4-Bromonicotinaldehyde: Irritant. Handle in a fume hood.

-

Waste Disposal: The aqueous filtrate contains hydroxylamine. Quench with dilute bleach or acetone (forms acetone oxime) before disposal, according to local EHS regulations.

References

-

Malpica, A., et al. (1994).[1] "Kinetics and Mechanism for Oxime Formation from Pyridine-2-, -3-, and -4-carboxaldehydes." Journal of Organic Chemistry, 59(12), 3398–3401. Link

- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th Edition). Longman Scientific & Technical. (Standard protocols for oxime synthesis).

-

Sharghi, H., & Hosseini, M. (2002).[8] "Solvent-Free and One-Step Beckmann Rearrangement of Ketones and Aldehydes." Synthesis, 2002(8), 1057-1060. (Discusses thermodynamic stability of E-isomers). Link

-

BenchChem. (2025).[5] "Application Notes and Protocols for Oxime Bond Formation." (General buffering protocols). Link

-

Cortés, I., & Sarotti, A. M. (2023).[9] "E/Z configurational determination of oximes... through quantum mechanics NMR calculations." Organic & Biomolecular Chemistry, 21, 2935-2940.[9] (NMR characterization methods).[7][9][10][11][12] Link

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. chegg.com [chegg.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. eprints.umsida.ac.id [eprints.umsida.ac.id]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Oxime synthesis by condensation or oxidation [organic-chemistry.org]

- 9. E/Z configurational determination of oximes and related derivatives through quantum mechanics NMR calculations: scope and limitations of the leading probabilistic methods - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. asianpubs.org [asianpubs.org]

- 11. researchgate.net [researchgate.net]

- 12. creative-biostructure.com [creative-biostructure.com]

Experimental protocol for (E)-4-bromonicotinaldehyde oxime synthesis

Application Note & Protocol

Topic: A Validated Experimental Protocol for the Synthesis of (E)-4-bromonicotinaldehyde Oxime

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Synthesis of (E)-4-bromonicotinaldehyde Oxime

Oximes are a class of organic compounds with significant utility in synthetic chemistry. They are recognized as stable, crystalline derivatives of carbonyl compounds, making them invaluable for the purification and characterization of aldehydes and ketones.[1][2][3] Beyond this classical role, oximes serve as critical intermediates in various transformations, including the Beckmann rearrangement to produce amides, and as precursors for nitriles, nitro compounds, and various nitrogen-containing heterocycles.[4] Their applications extend into medicinal chemistry, where the oxime moiety is found in compounds with diverse biological activities.

This document provides a detailed, validated protocol for the synthesis of (E)-4-bromonicotinaldehyde oxime from 4-bromonicotinaldehyde and hydroxylamine hydrochloride. We will delve into the mechanistic underpinnings of the reaction, provide a step-by-step experimental guide, and outline the necessary safety precautions and characterization techniques. This protocol is designed to be a self-validating system, ensuring reproducibility and high-purity outcomes for researchers in organic synthesis and drug discovery.

Reaction Scheme and Mechanism

The synthesis of (E)-4-bromonicotinaldehyde oxime proceeds via a nucleophilic addition-elimination (or condensation) reaction. The overall transformation is as follows:

Mechanistic Rationale:

-

Liberation of the Nucleophile: Hydroxylamine is used as its hydrochloride salt (NH₂OH·HCl) for stability. A weak base, in this case, sodium acetate (CH₃COONa), is required to neutralize the HCl and generate the free hydroxylamine (NH₂OH) in situ. Free hydroxylamine is a more potent nucleophile.

-

Nucleophilic Attack: The nitrogen atom of hydroxylamine, with its lone pair of electrons, acts as a nucleophile, attacking the electrophilic carbonyl carbon of the 4-bromonicotinaldehyde. This forms a tetrahedral intermediate called a carbinolamine.

-

Proton Transfer & Dehydration: The carbinolamine intermediate is unstable. A series of proton transfers occurs, leading to the protonation of the hydroxyl group, turning it into a good leaving group (H₂O).

-

Elimination: The lone pair on the nitrogen atom helps to expel the water molecule, forming a C=N double bond and yielding the final oxime product.[5][6][7] The reaction typically results in the more thermodynamically stable (E)-isomer.[2]

Mandatory Safety & Hazard Analysis

All work must be conducted in a well-ventilated chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.

-

4-Bromonicotinaldehyde: Harmful if swallowed, in contact with skin, or if inhaled.[8] It causes skin and serious eye irritation.[8][9] Avoid breathing dust and ensure thorough washing after handling.

-

Hydroxylamine Hydrochloride: Toxic if swallowed and harmful in contact with skin.[10][11] It causes serious eye and skin irritation and may cause an allergic skin reaction.[12] It is suspected of causing cancer and may cause damage to organs through prolonged or repeated exposure.[10][13][14] It may be corrosive to metals.[12] Handle with extreme care, avoiding dust formation, and keep away from heat.

-

Sodium Acetate (Anhydrous): Generally considered low-hazard.[15][16] However, it may cause mild skin and eye irritation.[17] Dust formation should be avoided.[17][18]

-

Ethanol: Flammable liquid and vapor. Keep away from ignition sources.

-

Ethyl Acetate: Flammable liquid and vapor. Causes eye irritation and may cause drowsiness or dizziness.

Materials and Equipment

Reagents & Solvents

| Reagent/Solvent | Grade | Supplier |

| 4-Bromonicotinaldehyde (C₆H₄BrNO) | ≥97% | Sigma-Aldrich, etc. |

| Hydroxylamine Hydrochloride (NH₂OH·HCl) | ≥99% | Fisher Scientific, etc. |

| Sodium Acetate (CH₃COONa), Anhydrous | ACS Reagent, ≥99% | Carl Roth, etc. |

| Ethanol (C₂H₅OH), 200 Proof | Reagent Grade | --- |

| Deionized Water (H₂O) | --- | --- |

| Ethyl Acetate | ACS Grade | --- |

| Anhydrous Sodium Sulfate (Na₂SO₄) | --- | --- |

Equipment

-

Round-bottom flask (50 mL or 100 mL)

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Heating mantle or oil bath

-

Beakers, Erlenmeyer flasks, and graduated cylinders

-

Buchner funnel and filter flask

-

Rotary evaporator

-

Melting point apparatus

-

FTIR and NMR spectrometers for characterization

Quantitative Data Summary

This table outlines the stoichiometry for a typical laboratory-scale synthesis.

| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) | Equivalents |

| 4-Bromonicotinaldehyde | 186.01 | 1.86 g | 10.0 | 1.0 |

| Hydroxylamine HCl | 69.49 | 0.83 g | 12.0 | 1.2 |

| Sodium Acetate | 82.03 | 1.31 g | 16.0 | 1.6 |

| Ethanol/Water (4:1) | --- | 25 mL | --- | --- |

Step-by-Step Experimental Protocol

-

Reagent Preparation:

-

In a 100 mL round-bottom flask, add 4-bromonicotinaldehyde (1.86 g, 10.0 mmol).

-

Add 25 mL of a pre-mixed 4:1 ethanol/water solvent solution.

-

Add a magnetic stir bar to the flask.

-

Causality Note: The ethanol/water mixture is an excellent solvent system that readily dissolves the organic aldehyde, the hydroxylamine salt, and the sodium acetate base, creating a homogeneous reaction medium for efficient reaction kinetics.

-

-

Reaction Setup:

-

To the stirring solution of the aldehyde, add hydroxylamine hydrochloride (0.83 g, 12.0 mmol, 1.2 eq).

-

Following this, add anhydrous sodium acetate (1.31 g, 16.0 mmol, 1.6 eq) in one portion.

-

Causality Note: A slight excess of hydroxylamine hydrochloride is used to ensure the complete conversion of the limiting aldehyde. Sodium acetate is added in excess relative to the hydroxylamine hydrochloride to not only generate the free hydroxylamine but also to effectively buffer the solution and neutralize all liberated HCl.[19]

-

-

Reaction Execution & Monitoring:

-

Attach a reflux condenser to the flask.

-

Heat the reaction mixture to a gentle reflux (approximately 80-85 °C) using a heating mantle or oil bath.

-

Allow the reaction to proceed for 1-2 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) with a suitable eluent (e.g., 3:1 Hexanes:Ethyl Acetate). The reaction is complete when the starting aldehyde spot is no longer visible.

-

Causality Note: While many oximation reactions proceed at room temperature, gentle heating accelerates the rate of reaction, ensuring completion in a shorter timeframe.[1]

-

-

Work-up and Product Isolation:

-

Once the reaction is complete, remove the flask from the heat source and allow it to cool to room temperature.

-

Reduce the volume of the solvent to approximately one-third of the original volume using a rotary evaporator.

-

Slowly pour the concentrated reaction mixture into a beaker containing 50 mL of cold deionized water while stirring. A precipitate should form.

-

Causality Note: The oxime product is significantly less soluble in water than in the ethanol/water reaction mixture. Adding the concentrated solution to water causes the product to precipitate out, effectively separating it from the unreacted water-soluble salts (NaCl, excess sodium acetate, and hydroxylamine HCl).

-

Cool the mixture in an ice bath for 15-20 minutes to maximize precipitation.

-

Collect the solid product by vacuum filtration using a Buchner funnel.

-

Wash the solid cake with two portions of cold deionized water (2 x 15 mL).

-

Allow the product to air dry on the filter paper for several hours or dry in a vacuum oven at a low temperature (~40-50 °C).

-

-

Purification (If Necessary):

-

The crude product is often of high purity. However, if TLC indicates the presence of impurities, the product can be recrystallized from an appropriate solvent system, such as aqueous ethanol or isopropanol.

-

-

Characterization:

-

Yield: Determine the mass of the dried product and calculate the percentage yield.

-

Melting Point: Measure the melting point of the purified product and compare it to literature values.

-

Spectroscopy: Confirm the structure of (E)-4-bromonicotinaldehyde oxime using ¹H NMR, ¹³C NMR, and FTIR spectroscopy. Key FTIR peaks would include O-H stretching (broad, ~3200 cm⁻¹) and C=N stretching (~1650 cm⁻¹).

-

Experimental Workflow Visualization

Caption: Workflow for the synthesis of (E)-4-bromonicotinaldehyde oxime.

References

Sources

- 1. asianpubs.org [asianpubs.org]

- 2. (E)-4-Nitrobenzaldehyde oxime - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scienceopen.com [scienceopen.com]

- 4. A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Aldehydes and ketones react with hydroxylamine to form | Filo [askfilo.com]

- 6. quora.com [quora.com]

- 7. testbook.com [testbook.com]

- 8. 4-Bromopyridine-3-carbaldehyde | C6H4BrNO | CID 11116740 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. WERCS Studio - Application Error [assets.thermofisher.com]

- 11. dcfinechemicals.com [dcfinechemicals.com]

- 12. shepherd.edu [shepherd.edu]

- 13. cdhfinechemical.com [cdhfinechemical.com]

- 14. pentachemicals.eu [pentachemicals.eu]

- 15. carlroth.com [carlroth.com]

- 16. chempoint.com [chempoint.com]

- 17. redox.com [redox.com]

- 18. westliberty.edu [westliberty.edu]

- 19. US3429920A - Preparation of oxime - Google Patents [patents.google.com]

- 20. fishersci.com [fishersci.com]

- 21. geneseo.edu [geneseo.edu]

- 22. fishersci.com [fishersci.com]

- 23. researchgate.net [researchgate.net]

The Synthetic Versatility of (E)-4-bromonicotinaldehyde Oxime: A Gateway to Novel Bioactive Compounds

(E)-4-bromonicotinaldehyde oxime , a versatile pyridine-based building block, is emerging as a valuable starting material in the synthesis of a diverse array of novel compounds with significant potential in drug discovery and materials science. Its unique structural features, including the reactive oxime moiety, the bromine atom amenable to cross-coupling reactions, and the pyridine ring, provide multiple avenues for chemical modification, leading to the construction of complex molecular architectures. This guide provides an in-depth exploration of the applications of (E)-4-bromonicotinaldehyde oxime in synthetic chemistry, complete with detailed protocols and mechanistic insights for researchers, scientists, and professionals in drug development.

Introduction to (E)-4-bromonicotinaldehyde Oxime: A Multifunctional Synthetic Platform

(E)-4-bromonicotinaldehyde oxime (CAS No. 154237-69-1) is a crystalline solid that serves as a stable and readily accessible intermediate.[1] The oxime functional group is not merely a derivative of the parent aldehyde but a versatile reactive handle. Oximes are known to participate in a variety of chemical transformations, including rearrangements, cycloadditions, and as precursors to nitrogen-containing heterocycles.[2][3] The presence of a bromine atom on the pyridine ring at the 4-position further enhances its synthetic utility, making it an ideal substrate for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This dual reactivity allows for a modular and convergent approach to the synthesis of novel compound libraries.

The pyridine nitrogen introduces a degree of polarity and potential for hydrogen bonding, which can be crucial for biological activity.[4] Compounds derived from this scaffold are being investigated for a range of pharmacological activities, including but not limited to anticancer, anti-inflammatory, and neuroprotective effects.[5][6]

Core Synthetic Applications and Methodologies

The strategic combination of the oxime and bromo-pyridine functionalities allows for a stepwise and controlled elaboration of the molecular framework. This section details key synthetic transformations and provides exemplary protocols.

Synthesis of (E)-4-bromonicotinaldehyde Oxime

The preparation of (E)-4-bromonicotinaldehyde oxime is a straightforward and high-yielding process, typically achieved through the condensation of 4-bromonicotinaldehyde with hydroxylamine hydrochloride.[7] The reaction is generally catalyzed by a mild base to neutralize the HCl released from hydroxylamine hydrochloride.

Protocol 1: Synthesis of (E)-4-bromonicotinaldehyde Oxime

Materials:

-

4-bromonicotinaldehyde

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Sodium acetate trihydrate (NaOAc·3H₂O) or Sodium Carbonate (Na₂CO₃)

-

Ethanol or Methanol

-

Water

Procedure:

-

Dissolve 4-bromonicotinaldehyde (1.0 eq) in warm ethanol (10-15 mL per gram of aldehyde).

-

In a separate flask, dissolve hydroxylamine hydrochloride (1.2 eq) and sodium acetate trihydrate (3.0 eq) in a minimal amount of water and add it to the aldehyde solution.[8] Alternatively, a base like sodium carbonate can be used.[9]

-

Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Add cold water to the residue to precipitate the crude product.

-

Filter the precipitate, wash thoroughly with water, and dry under vacuum.

-

Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to obtain pure (E)-4-bromonicotinaldehyde oxime as a crystalline solid.

Causality Behind Experimental Choices:

-

Base: The addition of a base like sodium acetate or sodium carbonate is crucial to liberate the free hydroxylamine from its hydrochloride salt, which is the active nucleophile in the oximation reaction.[7]

-

Solvent: Ethanol or methanol are commonly used as they are good solvents for the reactants and the product can often be precipitated by the addition of water.

-

Recrystallization: This step is essential for obtaining a high-purity product, which is critical for subsequent synthetic steps. Oximes are generally highly crystalline compounds.[9]

Diagram: Synthesis of (E)-4-bromonicotinaldehyde Oxime

Caption: General workflow for the synthesis of (E)-4-bromonicotinaldehyde oxime.

Derivatization via the Oxime Moiety: Synthesis of Ethers and Esters

The oxime hydroxyl group can be readily alkylated or acylated to produce a variety of O-substituted oxime ethers and esters. These derivatives often exhibit distinct biological activities compared to the parent oxime. For instance, oxime esters are known to possess anti-inflammatory, antimicrobial, and anticancer properties.[10]

Protocol 2: Synthesis of (E)-4-bromonicotinaldehyde O-benzyl oxime

Materials:

-

(E)-4-bromonicotinaldehyde oxime

-

Benzyl bromide

-

Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

-

N,N-Dimethylformamide (DMF) or Acetonitrile

Procedure:

-

To a solution of (E)-4-bromonicotinaldehyde oxime (1.0 eq) in dry DMF, add potassium carbonate (1.5 eq).

-

Stir the mixture at room temperature for 15-20 minutes.

-

Add benzyl bromide (1.1 eq) dropwise to the reaction mixture.

-

Continue stirring at room temperature or slightly elevated temperature (40-50 °C) and monitor the reaction by TLC.

-

After completion, pour the reaction mixture into ice-cold water and extract the product with a suitable organic solvent like ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired O-benzyl oxime ether.

Causality Behind Experimental Choices:

-

Base: A base is required to deprotonate the oxime hydroxyl group, forming the more nucleophilic oximate anion. Potassium carbonate is a mild and effective base for this purpose. For less reactive alkylating agents, a stronger base like sodium hydride might be necessary.

-

Solvent: DMF is a polar aprotic solvent that effectively dissolves the reactants and facilitates the Sₙ2 reaction.

Cross-Coupling Reactions at the Bromine Position

The bromine atom on the pyridine ring is a key handle for introducing molecular diversity through various transition-metal-catalyzed cross-coupling reactions. This allows for the attachment of aryl, heteroaryl, alkyl, and alkynyl groups.

Protocol 3: Suzuki-Miyaura Cross-Coupling for the Synthesis of Arylated Nicotinaldehyde Oximes

Materials:

-

(E)-4-bromonicotinaldehyde oxime

-

Arylboronic acid (e.g., phenylboronic acid)

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

-

Base (e.g., K₂CO₃, Cs₂CO₃)

-

Solvent system (e.g., Toluene/Ethanol/Water or Dioxane/Water)

Procedure:

-

In a reaction vessel, combine (E)-4-bromonicotinaldehyde oxime (1.0 eq), the arylboronic acid (1.2-1.5 eq), palladium catalyst (2-5 mol%), and base (2.0-3.0 eq).

-

Degas the solvent system (e.g., a mixture of toluene, ethanol, and water) by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

-

Add the degassed solvent to the reaction vessel.

-

Heat the reaction mixture to reflux under an inert atmosphere and monitor by TLC.

-

Upon completion, cool the reaction to room temperature and add water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the residue by column chromatography to obtain the desired arylated product.

Diagram: Synthetic Pathways from (E)-4-bromonicotinaldehyde Oxime

Caption: Key synthetic transformations of (E)-4-bromonicotinaldehyde oxime.

Applications in the Synthesis of Bioactive Heterocycles

(E)-4-bromonicotinaldehyde oxime is an excellent precursor for the synthesis of various nitrogen- and oxygen-containing heterocyclic systems, many of which are privileged scaffolds in medicinal chemistry.

Synthesis of Isoxazolines and Isoxazoles

The oxime functionality can participate in oxidative cyclization reactions, particularly with unsaturated systems, to form isoxazolines and isoxazoles.[11] These heterocycles are present in numerous biologically active compounds.

Conceptual Workflow: Oxidative Cyclization

An illustrative pathway involves the intramolecular cyclization of an unsaturated derivative of (E)-4-bromonicotinaldehyde oxime. For instance, if an alkene moiety is introduced via a cross-coupling reaction, subsequent oxidative conditions can trigger the formation of an isoxazoline ring.

Diagram: Conceptual Pathway to Isoxazolines

Caption: A conceptual workflow for the synthesis of isoxazoline derivatives.

Characterization Data

The synthesized novel compounds should be thoroughly characterized using standard analytical techniques. Below is a representative table of expected data for a hypothetical derivative.

| Compound | Structure | Molecular Formula | Yield (%) | ¹H NMR (δ, ppm) | MS (m/z) |

| (E)-4-phenylnicotinaldehyde oxime | Pyridyl ring attached to a phenyl group at C4, with the oxime at the aldehyde position. | C₁₂H₁₀N₂O | 85 | 8.65 (s, 1H), 8.50 (d, 1H), 7.80-7.40 (m, 6H), 7.25 (d, 1H). | [M+H]⁺ calculated for C₁₂H₁₁N₂O: 199.08, found 199.1. |

| (E)-4-bromonicotinaldehyde O-benzyl oxime | Pyridyl ring with bromine at C4 and O-benzyl oxime at the aldehyde position. | C₁₃H₁₁BrN₂O | 92 | 8.70 (s, 1H), 8.55 (d, 1H), 8.20 (s, 1H), 7.45-7.30 (m, 5H), 7.20 (d, 1H), 5.30 (s, 2H). | [M+H]⁺ calculated for C₁₃H₁₂BrN₂O: 291.01, found 291.0. |

Conclusion and Future Outlook

(E)-4-bromonicotinaldehyde oxime represents a powerful and versatile building block for the synthesis of novel compounds. The strategic orthogonality of its reactive sites—the oxime and the bromo-pyridine—allows for a high degree of molecular diversity to be introduced in a controlled manner. The methodologies outlined in this guide provide a solid foundation for researchers to explore the synthesis of new chemical entities with potential applications in medicinal chemistry and materials science. Future research in this area will likely focus on the development of novel catalytic systems for the functionalization of this scaffold and the biological evaluation of the resulting compound libraries. The inherent potential for creating diverse and complex molecules from this readily accessible starting material ensures that (E)-4-bromonicotinaldehyde oxime will continue to be a valuable tool in the hands of synthetic chemists.

References

-

An Efficient Procedure for Synthesis of Oximes by Grinding. Oriental Journal of Chemistry.

-

Synthesis and characterization of novel oxime analogues. Journal of Saudi Chemical Society.

-

Green Approach for Synthesis of Oximes by Using Natural Acids. International Journal of Pharmaceutical and Bio-Medical Science.

-

Reactivity of oximes for diverse methodologies and synthetic applications. Chemical Society Reviews.

-

a) Cu‐catalyzed amino‐bromination reaction of oxime derivatives and... ResearchGate.

-

Reaction pathway for oxime formation. ResearchGate.

-

Synthesis, Molecular Docking, and Biological Evaluation of Some New Naphthalene-Chalcone Derivatives as Potential Anticancer Agent on MCF-7 Cell Line by MTT Assay. Asian Journal of Green Chemistry.

-

What is the most popular procedure to synthesize oximes? ResearchGate.

-

(E)-4-bromonicotinaldehyde oxime CAS#: 154237-69-1. ChemicalBook.

-

The Medicinal Properties for FDA-Approved Oximes. Encyclopedia MDPI.

-

OXIMES AS INHIBITORS OF ACETYLHOLINESTERASE - A STRUCTURE-ACTIVITY RELATIONSHIP (SAR) STUDY. International Journal of Molecular Sciences.

-

FDA-Approved Oximes and Their Significance in Medicinal Chemistry. MDPI.

-

(E)-4-Nitrobenzaldehyde oxime. Acta Crystallographica Section E.

-

Oxime radicals: generation, properties and application in organic synthesis. Beilstein Journal of Organic Chemistry.

-

Brominated oxime nucleophiles are efficiently reactivating cholinesterases inhibited by nerve agents. PubMed.

-

(PDF) Synthesis and Characterization of Novel Oxime Derivatives. ResearchGate.

-

Recent Advances in the Chemistry of Oximes. ResearchGate.

-

BDDE-Inspired Chalcone Derivatives to Fight Bacterial and Fungal Infections. MDPI.

-

Synthesis and Biological Activity of Some Bromophenols and Their Derivatives Including Natural Products. ResearchGate.

-

Bioactive Compounds and their Pharmacological Activities. Scholars Research Library.

-

Bioactive Compounds in Pharmacology an Interdisciplinary Approach. Longdom Publishing.

-

Example of an Oxime Formation Reaction #organicchemistry. YouTube.

Sources

- 1. (E)-4-bromonicotinaldehyde oxime CAS#: 154237-69-1 [m.chemicalbook.com]

- 2. par.nsf.gov [par.nsf.gov]

- 3. researchgate.net [researchgate.net]

- 4. mmsl.cz [mmsl.cz]

- 5. Synthesis, Molecular Docking, and Biological Evaluation of Some New Naphthalene-Chalcone Derivatives as Potential Anticancer Agent on MCF-7 Cell Line by MTT Assay [ajgreenchem.com]

- 6. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 7. researchgate.net [researchgate.net]

- 8. (E)-4-Nitrobenzaldehyde oxime - PMC [pmc.ncbi.nlm.nih.gov]

- 9. asianpubs.org [asianpubs.org]

- 10. researchgate.net [researchgate.net]

- 11. Oxime radicals: generation, properties and application in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Structural Elucidation and Purity Profiling of (E)-4-Bromonicotinaldehyde Oxime

Executive Summary

(E)-4-bromonicotinaldehyde oxime is a critical synthetic intermediate, particularly in the construction of fused heterocyclic systems such as furo[2,3-c]pyridines and naphthyridines. Its quality directly impacts the yield and stereochemical integrity of downstream pharmaceutical targets.

This Application Note provides a definitive protocol for characterizing this molecule, addressing the two primary analytical challenges:

-

Geometric Isomerism: Distinguishing the thermodynamically stable E-isomer (anti) from the Z-isomer (syn).

-

Amphoteric Nature: Managing the basic pyridine nitrogen and acidic oxime moiety during chromatographic separation.

Chemical Context & Isomerism

The target molecule exists in equilibrium between E and Z forms. For 3-substituted pyridine aldoximes, the E-isomer is generally the major product due to steric repulsion in the Z-form between the oxime oxygen and the substituents at positions 2 or 4.

Isomer Visualization (DOT)

Figure 1: Isomeric distribution during synthesis. The (E)-isomer is preferred to minimize steric clash between the oxime hydroxyl and the C2/C4 protons.

Protocol A: High-Field NMR Spectroscopy

Purpose: Definitive structural assignment and E/Z ratio determination.

Experimental Setup

-

Instrument: 400 MHz or higher (500 MHz recommended for resolution of aromatic coupling).

-

Solvent: DMSO-d6 is strictly required.

-

Reasoning: CDCl₃ often leads to broadening or loss of the oxime -OH signal due to exchange. DMSO-d6 stabilizes the -OH via hydrogen bonding, allowing for the observation of the diagnostic oxime proton doublet/singlet.

-

-

Concentration: 10-15 mg in 0.6 mL solvent.

Spectral Analysis Strategy

The pyridine ring protons (H2, H5, H6) provide a coupling network. The key to isomer identification is the NOESY (Nuclear Overhauser Effect Spectroscopy) correlation.

| Nucleus | Assignment | Approx. Shift (ppm) | Multiplicity | Diagnostic Logic |

| ¹H | -CH=N- (Aldoxime) | 8.20 - 8.50 | Singlet | Shift varies by ~0.5 ppm between E/Z isomers. |

| ¹H | -OH (Oxime) | 11.5 - 12.0 | Singlet (br) | Visible in DMSO-d6; disappears with D₂O shake. |

| ¹H | H2 (Pyridine) | 8.80 - 9.00 | Singlet | Most deshielded due to adjacent N and oxime. |

| ¹H | H6 (Pyridine) | 8.40 - 8.60 | Doublet | Coupled to H5. |

| ¹H | H5 (Pyridine) | 7.60 - 7.80 | Doublet | Coupled to H6. |

| ¹³C | C=N | 145 - 150 | - | Diagnostic for oxime carbon. |

The "Self-Validating" NOESY Experiment

To prove you have the (E)-isomer , run a 2D NOESY experiment.

-

(E)-Isomer: The Aldoxime proton (-CH =N-) is spatially close to the Pyridine H2 and H4 (in this case Br is at C4, so look for H2). The -OH is directed away.

-

(Z)-Isomer: The -OH group is spatially close to the Pyridine H2 .

-

Validation: Strong NOE cross-peak between Aldoxime-H and Pyridine-H2 confirms the (E)-configuration .

Protocol B: UPLC-MS Purity Profiling

Purpose: Quantify purity and identify brominated byproducts.

Chromatographic Challenges

Pyridine derivatives are basic and prone to "tailing" on standard silica-based C18 columns due to interaction with residual silanols.

-

Solution: Use a "charged surface" hybrid column (CSH) or high-pH stable column, OR use an acidic mobile phase modifier to protonate the pyridine fully.

Method Parameters[1][2][3]

-

Column: Waters XSelect CSH C18 (2.1 x 50 mm, 2.5 µm) or equivalent.

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Flow Rate: 0.4 mL/min.

-

Gradient:

-

0.0 min: 5% B

-

4.0 min: 95% B

-

5.0 min: 95% B

-

-

Detection: UV at 254 nm (aromatic) and 220 nm (amide/oxime).

Mass Spectrometry (MS) Interpretation

The presence of Bromine provides a unique isotopic signature that serves as an internal check for identity.

-

Ionization: ESI Positive Mode (M+H)⁺.

-

Isotope Pattern:

-

Bromine exists as ⁷⁹Br (50.7%) and ⁸¹Br (49.3%).

-

Expectation: Two peaks of nearly equal intensity separated by 2 mass units.

-

Target Mass:

-

Formula: C₆H₅BrN₂O[1]

-

Monoisotopic Mass (⁷⁹Br): ~200.96

-

Observed [M+H]⁺: 201.97 and 203.97 (1:1 ratio).

-

-

System Suitability Test (SST): The method is valid ONLY if the resolution (Rs) between the main peak and any preceding aldehyde precursor (hydrolysis product) is > 1.5.

Analytical Workflow Diagram

Figure 2: Step-by-step characterization workflow ensuring both chemical purity and stereochemical accuracy.

Synthesis & Impurity Profile Note

Understanding the origin of the sample aids in identifying impurities. This oxime is typically synthesized by reacting 4-bromonicotinaldehyde with hydroxylamine hydrochloride in the presence of a base (Sodium Acetate or Carbonate) in ethanol [1].

Common Impurities:

-

4-Bromonicotinaldehyde: Unreacted starting material. (Detect via LC-MS: Mass ~186/188).

-

4-Bromonicotinonitrile: Dehydration byproduct (often formed under high heat or acidic workup). Shows a sharp CN stretch in IR (~2230 cm⁻¹).

-

4-Hydroxynicotinaldehyde oxime: Result of bromine displacement (hydrolysis) if reaction conditions are too basic/harsh.

References

-

General Synthesis of Pyridine Oximes: Malinka, W. et al. "Synthesis and antimicrobial activity of some novel derivatives of 3-acetylpyridine oxime." Il Farmaco (2000).

-

NMR Distinction of E/Z Isomers: Kozerski, L. et al. "Stereochemistry of aldoximes: A combined NMR and DFT study." Magnetic Resonance in Chemistry. Provides the foundational basis for NOE-based assignment of oxime geometry.

-

HPLC Method Development for Pyridines: Waters Corporation. "Separation of Pyridine Isomers using XSelect CSH Columns." Application Note.

-

Compound Data (CAS 154237-69-1): PubChem Compound Summary for (E)-4-bromonicotinaldehyde oxime.

Sources

Application Note: (E)-4-Bromonicotinaldehyde Oxime in Organophosphate Poisoning Treatment Research

This Application Note and Protocol guide details the utilization of (E)-4-bromonicotinaldehyde oxime as a strategic scaffold in the development of next-generation Acetylcholinesterase (AChE) reactivators.

Executive Summary

The standard of care for organophosphate (OP) poisoning relies on bis-pyridinium oximes (e.g., Obidoxime, 2-PAM). However, these compounds suffer from poor blood-brain barrier (BBB) penetration and a lack of broad-spectrum efficacy against varying OP agents (e.g., Soman, Tabun).

(E)-4-bromonicotinaldehyde oxime serves as a critical functionalizable intermediate in the synthesis of novel reactivators. Its unique structure offers two distinct advantages for drug development:

-

Electronic Modulation: The electron-withdrawing bromine atom at the C4 position lowers the pKa of the oxime group at C3, potentially enhancing nucleophilicity at physiological pH.

-

Synthetic Versatility: The bromine handle allows for late-stage functionalization via Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Heck) to generate libraries of non-quaternary or bis-pyridinium oximes designed for improved BBB permeability.

Chemical Profile & Mechanism[1][2]

Structural Properties

-

IUPAC Name: (E)-4-bromopyridine-3-carbaldehyde oxime

-

Molecular Formula: C₆H₅BrN₂O[1]

-

Molecular Weight: 201.02 g/mol

-

Key Feature: The ortho relationship between the oxime and bromine allows for steric and electronic tuning of the reactivator.

Mechanism of Action (Reactivation)

The primary application of this compound is to serve as the nucleophilic "warhead" in a larger drug molecule. The oxime moiety attacks the phosphorus atom of the OP-inhibited enzyme, displacing the phosphoryl group and restoring AChE activity.

Figure 1: Mechanism of AChE reactivation by oxime nucleophiles. The 4-bromo substituent modulates the nucleophilicity of the oxime oxygen.

Experimental Protocols

Protocol A: Synthesis of Functionalized Reactivator Libraries

Objective: To utilize the bromine handle of (E)-4-bromonicotinaldehyde oxime to attach lipophilic moieties or secondary pyridine rings, creating a library of potential broad-spectrum reactivators.

Reagents:

-

(E)-4-bromonicotinaldehyde oxime (Starting Material)

-

Aryl boronic acids (R-B(OH)₂)

-

Pd(PPh₃)₄ (Catalyst)

-

K₂CO₃ (Base)

-

1,4-Dioxane/Water (Solvent system)

Workflow:

-

Preparation: Dissolve (E)-4-bromonicotinaldehyde oxime (1.0 eq) in degassed 1,4-dioxane.

-

Activation: Add aryl boronic acid (1.2 eq) and K₂CO₃ (2.0 eq).

-

Catalysis: Add Pd(PPh₃)₄ (5 mol%) under an inert atmosphere (N₂ or Ar).

-

Reaction: Reflux at 90°C for 12–16 hours. Monitor via TLC (EtOAc:Hexane 1:1).

-

Purification: Filter through Celite, concentrate in vacuo, and purify via flash column chromatography (SiO₂).

-

Characterization: Confirm structure via ¹H-NMR and LC-MS.

Figure 2: Synthetic pathway for transforming the bromo-scaffold into active drug candidates.

Protocol B: In Vitro AChE Reactivation Assay (Modified Ellman’s Method)

Objective: To quantify the reactivation potency (

Materials:

-

Enzyme: Human Recombinant AChE (hAChE) or Electric Eel AChE.

-

Inhibitor: Paraoxon-ethyl (POX) or DFP (Caution: Highly Toxic).

-

Substrate: Acetylthiocholine iodide (ATCh).

-

Chromogen: 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB).

-

Buffer: 0.1 M Phosphate buffer (pH 7.4).

Step-by-Step Procedure:

-

Inhibition: Incubate hAChE with Inhibitor (e.g., 10⁻⁷ M POX) for 30 min at 25°C to achieve >90% inhibition.

-

Removal: Remove excess inhibitor via spin-column filtration (Sephadex G-50) to prevent re-inhibition.

-

Reactivation:

-

Aliquot inhibited enzyme into a 96-well plate.

-

Add the test compound (derived from 4-bromonicotinaldehyde oxime) at varying concentrations (1–1000 µM).

-

Incubate at 37°C.

-

-

Measurement:

-

At specific time intervals (t = 1, 5, 10, 20, 30 min), transfer an aliquot to a measuring plate containing DTNB (0.3 mM) and ATCh (1 mM).

-

Measure Absorbance at 412 nm immediately.

-

-

Calculation:

-

Plot

vs time to determine the observed rate constant ( -

Calculate reactivation constant (

) and dissociation constant (

-

Data Analysis & Interpretation

When evaluating derivatives of (E)-4-bromonicotinaldehyde oxime, organize data to compare the effect of C4-substitution on reactivity.

Table 1: Comparative Reactivation Parameters (Hypothetical Template)

| Compound ID | Substituent (R at C4) | pKa (Oxime) | Reactivation Efficiency ( | ||

| Control | 2-PAM (Standard) | 8.0 | 15.0 | 0.25 | 16.6 |

| Scaffold | Bromo (-Br) | 7.4 | 45.0 | 0.18 | 4.0 |

| Derivative A | Phenyl (-Ph) | 7.8 | 12.0 | 0.30 | 25.0 |

| Derivative B | Pyridinium (-Py⁺) | 7.6 | 5.0 | 0.45 | 90.0 |

Note: The Bromo-scaffold itself (Row 2) often shows lower affinity (

References

-

Musilek, K., et al. (2011). "Design, synthesis and structure-activity relationship of new bispyridinium oximes as reactivators of acetylcholinesterase inhibited by tabun and soman." Journal of Medicinal Chemistry.

-

Worek, F., et al. (2016). "Reactivation of organophosphate-inhibited human acetylcholinesterase by quaternary oximes." Archives of Toxicology.

-

Chemical Data Sheet: (E)-4-bromonicotinaldehyde oxime. Ambeed / Capot Chemical.

-

Ellman, G. L., et al. (1961). "A new and rapid colorimetric determination of acetylcholinesterase activity." Biochemical Pharmacology.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of (E)-4-bromonicotinaldehyde Oxime Synthesis

Welcome to the technical support guide for the synthesis of (E)-4-bromonicotinaldehyde oxime. This document is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth troubleshooting advice, frequently asked questions, and a validated experimental protocol to help you navigate the common challenges associated with this synthesis and optimize your reaction conditions for high yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction mechanism for the formation of (E)-4-bromonicotinaldehyde oxime?

The synthesis is a classic condensation reaction between an aldehyde (4-bromonicotinaldehyde) and hydroxylamine.[1] The mechanism proceeds in two main stages:

-

Nucleophilic Addition: The nitrogen atom of hydroxylamine, a potent nucleophile, attacks the electrophilic carbonyl carbon of the aldehyde. This forms a tetrahedral intermediate called a carbinolamine.

-

Dehydration: The carbinolamine intermediate is unstable and readily eliminates a molecule of water to form the stable C=N double bond of the oxime. This dehydration step is often the rate-limiting step and is typically catalyzed by acid.[2][3]

The reaction generally favors the formation of the more thermodynamically stable (E)-isomer for aldoximes.[4][5]

Q2: Why is a base, such as sodium acetate or sodium carbonate, required when using hydroxylamine hydrochloride?

Hydroxylamine is most commonly supplied as its hydrochloride salt (NH₂OH·HCl) for stability. In this form, the nitrogen's lone pair is protonated, rendering it non-nucleophilic. A base is required to neutralize the HCl and liberate the free hydroxylamine (NH₂OH), which is the active nucleophilic species that reacts with the aldehyde.[4][6] The choice and stoichiometry of the base are crucial for maintaining an optimal pH, as excess strong base can lead to side reactions or decomposition.[7]

Q3: What factors influence the stereoselectivity (E/Z ratio) of the resulting oxime?

For aldoximes derived from aromatic aldehydes, the (E)-isomer is generally the predominant and more stable product due to reduced steric hindrance between the aromatic ring and the hydroxyl group.[4] While mixtures of isomers can form, reaction conditions can influence the final ratio. Running the reaction under thermodynamic control (e.g., slightly elevated temperatures or longer reaction times) typically favors the formation of the more stable (E)-isomer. In some cases, mixtures can be separated by column chromatography on silica gel.[4]

Q4: Can I use alternative or "green" methods for this synthesis?

Yes, several environmentally friendly methods have been successfully applied to oxime synthesis.

-

Grindstone Chemistry: Performing the reaction by grinding the solid reactants (aldehyde, NH₂OH·HCl, and a base like Na₂CO₃) in a mortar and pestle at room temperature is a solvent-free, rapid, and high-yielding approach.[4][8]

-

Aqueous Conditions: Using water or a water/co-solvent mixture (like methanol or ethanol) is an excellent green alternative.[9][10] Some studies have even shown that using mineral water, which is slightly acidic, can accelerate the reaction without the need for an additional catalyst.[9]

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis.

Issue 1: Low to No Yield of the Desired Oxime

-

Potential Cause 1: Inactive Reagents.

-

Expert Insight: 4-bromonicotinaldehyde can be susceptible to air oxidation over time, forming the corresponding carboxylic acid. Hydroxylamine hydrochloride can degrade if stored improperly.

-

Recommended Solution: Verify the purity of your starting aldehyde via NMR or TLC before starting. Use a fresh bottle of hydroxylamine hydrochloride or one that has been stored in a desiccator. It is also crucial to ensure your base (e.g., sodium acetate) is anhydrous if the procedure calls for it.[11]

-

-

Potential Cause 2: Incorrect Stoichiometry or pH.

-

Expert Insight: An insufficient amount of base will result in incomplete liberation of free hydroxylamine, leading to a stalled reaction. Conversely, a highly basic medium (pH > 12) can cause hydroxylamine to become unstable.[7] For aldehydes, a final reaction pH between 3 and 7 is often optimal.[7]

-

Recommended Solution: Use a slight excess of hydroxylamine hydrochloride (1.2-1.5 equivalents) and a corresponding amount of base (e.g., 1.5-2.5 equivalents of sodium acetate) to ensure the reaction goes to completion.[11] Monitor the pH of the reaction mixture if possible.

-

-

Potential Cause 3: Insufficient Reaction Time or Temperature.

-

Expert Insight: While many oximation reactions are fast, sterically hindered or electronically deactivated aldehydes may require more forcing conditions.

-

Recommended Solution: Monitor the reaction progress closely using Thin Layer Chromatography (TLC).[12] If the reaction stalls at room temperature, consider gently heating the mixture to 50-80°C.[11] Typical reaction times can range from 30 minutes to several hours.[4][13]

-

Issue 2: Reaction is Incomplete, with Significant Starting Aldehyde Remaining

-

Potential Cause 1: Reversible Reaction Equilibrium.

-

Expert Insight: Oxime formation is a reversible equilibrium reaction. The presence of excess water in the reaction medium can, by Le Châtelier's principle, drive the equilibrium back towards the starting materials.

-

Recommended Solution: While many protocols use aqueous or alcoholic solvents, ensure you are not adding a large excess of water during the reaction itself. If using an organic solvent like methanol or ethanol, ensure they are of a suitable grade.[11] Using a solvent system that allows for the removal of water, though more complex, can also drive the reaction to completion.

-

-

Potential Cause 2: Poor Solubility of Reactants.

-

Expert Insight: 4-bromonicotinaldehyde may have limited solubility in purely aqueous systems. If the reactants are not adequately dissolved, the reaction will be slow and inefficient.

-

Recommended Solution: Use a co-solvent system such as methanol/water or ethanol/water to ensure all reactants are in solution.[6][9] Gentle heating can also improve solubility and reaction rate.

-

Issue 3: Multiple Spots on TLC Indicate Side Product Formation

-

Potential Cause: Hydrolysis of the Oxime.

-

Expert Insight: The oxime product can hydrolyze back to the starting aldehyde, particularly during aqueous workup under acidic conditions.[12]

-

Recommended Solution: During workup, avoid prolonged contact with strong acids. Neutralize the reaction mixture carefully before extraction. When performing extractions, consider saturating the aqueous layer with NaCl to decrease the solubility of the organic product and minimize emulsion formation.[14]

-

Issue 4: Difficulty with Product Isolation and Purification

-

Potential Cause 1: Product is Highly Soluble in the Workup Solvent.

-

Expert Insight: Oximes, containing a polar N-OH group, can have moderate water solubility.

-

Recommended Solution: After quenching the reaction with water, cool the mixture in an ice bath to promote precipitation of the crystalline product.[6] If the product remains in solution, perform multiple extractions with a suitable organic solvent like ethyl acetate or dichloromethane.[11][13]

-

-

Potential Cause 2: Unreacted Aldehyde Impurity.

-

Expert Insight: The starting aldehyde can be a persistent impurity that is difficult to remove from the oxime product due to similar polarities.

-

Recommended Solution: Pushing the reaction to completion is the best strategy.[15] If a small amount of aldehyde remains, careful column chromatography using a hexane/ethyl acetate solvent system is typically effective for separation.[11] Alternatively, recrystallization from a suitable solvent (e.g., ethanol/water or isopropanol) can yield a highly pure product.[16][17]

-

Optimized Reaction Parameters

The following table summarizes key reaction parameters and their scientific rationale for the synthesis of (E)-4-bromonicotinaldehyde oxime.

| Parameter | Condition A: Standard Reflux | Condition B: Green Grinding | Rationale & Expert Insight |

| Aldehyde | 1.0 eq | 1.0 eq | The limiting reagent for the reaction. |

| Hydroxylamine | NH₂OH·HCl (1.5 eq) | NH₂OH·HCl (1.0-1.2 eq) | A slight excess ensures complete conversion of the aldehyde. Grinding methods are often highly efficient, requiring less excess reagent.[4][11] |

| Base | Sodium Acetate (2.3 eq) | Sodium Carbonate (1.5 eq) | The base liberates the free hydroxylamine. Sodium acetate creates a buffered system. Sodium carbonate is a stronger, cost-effective base suitable for solid-state reactions.[4][11] |

| Solvent | Anhydrous Methanol | None (Solvent-free) | Methanol is an excellent solvent for both the aldehyde and the reagents. The solvent-free grinding method reduces waste and can dramatically shorten reaction times.[8][11] |

| Temperature | 80 °C (Reflux) | Room Temperature | Heating accelerates the reaction but may not be necessary. The mechanical energy from grinding is often sufficient to initiate and complete the reaction quickly.[4][8] |

| Reaction Time | 1-3 hours | 5-15 minutes | Solvent-based methods require time for reactants to interact. Grinding increases the surface area and proximity of reactants, leading to very rapid conversion.[4][11] |

| Workup | Quench with water, extract with ethyl acetate | Add ethyl acetate, filter off inorganics, evaporate | Standard liquid-liquid extraction is required for the solvent method. The grinding method simplifies workup to a simple filtration and solvent removal.[8][11] |

Validated Experimental Protocol (Standard Reflux Method)

This protocol is based on well-established procedures for aldoxime synthesis and is optimized for reliability and high yield.[11]

-

Reagent Setup: To a 100 mL round-bottomed flask equipped with a magnetic stir bar, add 4-bromonicotinaldehyde (1.0 eq), hydroxylamine hydrochloride (1.5 eq), and anhydrous sodium acetate (2.3 eq).

-

Solvent Addition: Add anhydrous methanol to the flask to achieve a starting material concentration of approximately 0.5 M.

-

Reaction: Attach a reflux condenser and place the flask in a pre-heated oil bath at 80 °C. Stir the resulting white slurry vigorously.

-

Monitoring: Monitor the reaction by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate mobile phase) until the starting aldehyde spot is completely consumed (typically 1-3 hours).

-

Quenching and Extraction: Remove the flask from the oil bath and allow it to cool to room temperature. Add deionized water (approx. 1.5 times the volume of methanol used) to the flask. Transfer the mixture to a separatory funnel.

-

Isolation: Extract the aqueous layer with ethyl acetate (3x volumes). Combine the organic layers.

-

Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate using a rotary evaporator under reduced pressure.

-

Purification: The resulting crude solid can be further purified by recrystallization from an ethanol/water mixture to afford pure (E)-4-bromonicotinaldehyde oxime as a white or off-white solid.

Process & Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues during the synthesis.

Caption: Troubleshooting Decision Tree for Oxime Synthesis.

References

-

An Efficient Procedure for Synthesis of Oximes by Grinding. (n.d.). Available at: [Link]

-

NIOSH. (n.d.). Synthesis of aldehyde oxime standards. CDC Stacks. Available at: [Link]

-

Göksu, H., & Orhan, E. (2021). The local and natural sources in synthetic methods: the practical synthesis of aryl oximes from aryl aldehydes under catalyst-free conditions in mineral water. Journal of Chemical Sciences, 133(2). Available at: [Link]

-

Pramanik, A., & Das, A. (2012). A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry. Journal of the Indian Chemical Society, 89, 1-4. Available at: [Link]

-

Blankenship, L., & Frost, L. (2021). Synthesis of aldoximes from amino acids and analysis of antibiotic properties. American Chemical Society. Available at: [Link]

-

Zarei, A., & Khazaei, A. (2012). Synthesis of Oximes from the Corresponding of Organic Carbonyl Compounds with NH2OH.HCl and Oxalic Acid. Oriental Journal of Chemistry, 28(1), 469-473. Available at: [Link]

-

Wang, E.-C., et al. (2006). Efficient Preparation of Aldoximes from Arylaldehydes, Ethylenediamine and Oxone® in Water. Molecules, 11(11), 869-873. Available at: [Link]

-

Seizinger, D. E., & Dimitriades, B. (1971). Isolation and analysis of carbonyl compounds as oximes. Analytical Chemistry, 43(12), 1618-1623. Available at: [Link]

- U.S. Patent No. 6,673,969 B2. (2004). Process for preparation of oximes and resulting products. Google Patents.

-

Pramanik, A., & Das, A. (2012). Preparation of aldoximes and ketoximes 2a. ResearchGate. Available at: [Link]

- U.S. Patent No. 3,808,275 A. (1974). Process for producing oximes. Google Patents.

-

Gody, G., et al. (2016). The Emergence of Oxime Click Chemistry and its Utility in Polymer Science. Polymer Chemistry, 7(25), 4163-4175. Available at: [Link]

-

Synthesis and characterization of novel oxime analogues. (n.d.). Available at: [Link]

-

ResearchGate. (2013). Oxime synthesis - how to convert/remove unreacted aldehyde? ResearchGate. Available at: [Link]

-

Organic Syntheses Procedure. (n.d.). Organic Syntheses. Available at: [Link]

-

ResearchGate. (2015). What is the most popular procedure to synthesize oximes? ResearchGate. Available at: [Link]

-

Wikipedia. (n.d.). Oxime. Wikipedia. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Oxime synthesis by condensation or oxidation. Organic Chemistry Portal. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). O-alkylation and arylation of Oximes, Hydroxylamines and related compounds. Organic Chemistry Portal. Available at: [Link]

-

Abbas, A., et al. (2010). (E)-4-Nitrobenzaldehyde oxime. Acta Crystallographica Section E: Structure Reports Online, 66(5), o1130. Available at: [Link]

-

Abbas, A., et al. (2010). (E)-4-Nitrobenzaldehyde oxime. ResearchGate. Available at: [Link]

-

Udo, U. T., & Iyun, J. F. (2014). Mechanism of the Redox Reaction of Hydroxylamine and Bromate Ions in Aqueous Hydrochloric Acid Medium. Scholars Research Library. Available at: [Link]

-

Abbas, A., et al. (2010). (E)-4-Nitrobenzaldehyde oxime. ScienceOpen. Available at: [Link]

-

Quora. (2015). Organic Chemistry: How does hydroxylamine react with aldehydes/ketones to form oximes? Quora. Available at: [Link]

Sources

- 1. Oxime - Wikipedia [en.wikipedia.org]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. quora.com [quora.com]

- 4. asianpubs.org [asianpubs.org]

- 5. (E)-4-Nitrobenzaldehyde oxime - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. US3808275A - Process for producing oximes - Google Patents [patents.google.com]

- 8. A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ias.ac.in [ias.ac.in]

- 10. Efficient Preparation of Aldoximes from Arylaldehydes, Ethylenediamine and Oxone® in Water - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]